molecular formula C8H5ClN2O4S B2558132 6-nitro-1H-indole-3-sulfonyl chloride CAS No. 132745-00-7

6-nitro-1H-indole-3-sulfonyl chloride

Cat. No.: B2558132
CAS No.: 132745-00-7
M. Wt: 260.65
InChI Key: NKYPYESQRSNEOB-UHFFFAOYSA-N
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Description

6-nitro-1H-indole-3-sulfonyl chloride is a chemical compound with the molecular formula C8H5ClN2O4S. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitro-1H-indole-3-sulfonyl chloride typically involves the reaction of nitroindoles with chlorosulfonic acid in the presence of sodium sulfate

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-nitro-1H-indole-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-nitro-1H-indole-3-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-nitro-1H-indole-3-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify biological targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-nitro-1H-indole-3-sulfonyl chloride
  • 5-nitro-1H-indole-3-sulfonyl chloride
  • 7-nitro-1H-indole-3-sulfonyl chloride

Uniqueness

6-nitro-1H-indole-3-sulfonyl chloride is unique due to the position of the nitro group on the indole ring, which influences its reactivity and biological activity. The specific arrangement of functional groups allows for distinct interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

6-nitro-1H-indole-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O4S/c9-16(14,15)8-4-10-7-3-5(11(12)13)1-2-6(7)8/h1-4,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYPYESQRSNEOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC=C2S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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